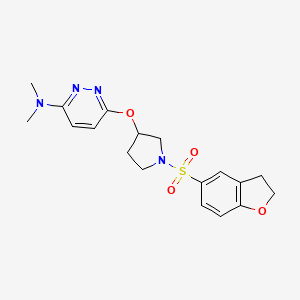

6-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine

Description

Properties

IUPAC Name |

6-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-21(2)17-5-6-18(20-19-17)26-14-7-9-22(12-14)27(23,24)15-3-4-16-13(11-15)8-10-25-16/h3-6,11,14H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNQPXXAOINDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is of significant interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- A dihydrobenzofuran moiety, which is known for its diverse biological properties.

- A sulfonyl group , which often enhances the compound's reactivity and interaction with biological targets.

- A pyrrolidine ring , which may influence the pharmacokinetics and pharmacodynamics of the compound.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which could contribute to their therapeutic effects.

Biological Activity Data

Recent studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific derivative. Below is a summary table of relevant findings from various studies:

Case Studies

- Anticancer Activity : A study conducted on related dihydrobenzofuran compounds demonstrated significant anticancer effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

- Neuroprotective Effects : Research on pyrrolidine derivatives indicated their potential in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting a therapeutic role in neurodegenerative diseases.

- Antimicrobial Properties : Compounds with similar sulfonamide structures have shown efficacy against a range of bacterial strains, highlighting the importance of the sulfonyl group in enhancing antimicrobial activity.

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 390.46 g/mol. The structural components include:

- Dihydrobenzofuran moiety : Known for diverse biological properties.

- Sulfonyl group : Enhances reactivity and interaction with biological targets.

- Pyrrolidine ring : Influences pharmacokinetics and pharmacodynamics.

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Medicinal Chemistry

Research indicates that this compound may have significant potential in the development of new drugs. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Case Studies

- Anticancer Activity : Studies on dihydrobenzofuran derivatives have demonstrated significant anticancer effects against various cell lines through apoptosis induction via mitochondrial pathways.

- Neuroprotective Effects : Pyrrolidine derivatives have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting applications in neurodegenerative diseases.

- Antimicrobial Properties : Compounds with similar sulfonamide structures have exhibited efficacy against a range of bacterial strains, highlighting the importance of the sulfonyl group in enhancing antimicrobial activity.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neurons from oxidative stress and excitotoxicity | |

| Antimicrobial | Effective against various bacterial strains |

Comparison with Similar Compounds

Structural Analogues and Key Features

| Compound Name & ID | Molecular Formula | Molecular Weight | Key Structural Features | Hypothesized Properties |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₂N₄O₃S | 386.47 g/mol | - Pyridazin-3-amine core - N,N-dimethylamine - Sulfonylpyrrolidinyloxy linker - 2,3-dihydrobenzofuran |

- Enhanced metabolic stability (dihydrobenzofuran) - Moderate solubility (polar sulfonyl group) |

| 6-(5-Fluoropyridin-3-yl)-N-methylpyridazin-3-amine | C₁₀H₁₀FN₅ | 219.21 g/mol | - Pyridazin-3-amine core - N-methylamine - 5-Fluoropyridinyl substituent |

- Higher lipophilicity (fluorine) - Potential for CNS penetration |

| N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine | C₁₉H₁₆N₆O₂ | 376.37 g/mol | - Imidazopyridazine core - Benzo[d][1,3]dioxole substituent - Pyridin-3-yl group |

- Planar structure (imidazole fusion) - Susceptible to CYP450 oxidation (dioxole) |

| (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine | C₁₆H₁₈N₂O | 254.33 g/mol | - Ethylamine linker - 2,3-Dihydrobenzofuran - Pyridin-3-ylmethyl group |

- High lipophilicity (lack of sulfonyl group) - Reduced solubility |

| 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine | C₁₁H₁₆FN₃O₂S | 297.33 g/mol | - Piperidine-sulfonyl linker - 5-Fluoropyridinyl - Methanamine substituent |

- Increased conformational flexibility (6-membered piperidine) - Moderate solubility |

Structure-Activity Relationship (SAR) Insights

Core Heterocycle: The pyridazine core in the target compound and may favor π-π stacking interactions with aromatic residues in target proteins.

Sulfonyl vs. Non-Sulfonyl Linkers: The sulfonyl group in the target compound and enhances polarity, improving aqueous solubility compared to the ethylamine linker in . However, sulfonylated piperidine in may exhibit different binding kinetics due to its larger ring size .

Substituent Effects :

- The N,N-dimethylamine in the target compound likely reduces metabolic deamination compared to N-methylamine in . Fluorine in and may increase membrane permeability but introduce metabolic liabilities (e.g., defluorination) .

Dihydrobenzofuran vs. Benzodioxole :

Hypothesized Pharmacokinetic Profiles

Preparation Methods

Chlorine Displacement with Dimethylamine

Introducing the N,N-dimethylamine group at position 3 is achieved via nucleophilic aromatic substitution (NAS).

Procedure:

3,6-Dichloro-4,5-dimethylpyridazine (5.65 mmol) is reacted with excess dimethylamine (2.0 M in THF, 14.13 mL) in tetrahydrofuran (50 mL) under nitrogen. Sodium hydride (1.2 eq) is added to deprotonate dimethylamine, and the mixture is stirred at 60°C for 24 hours.

Yield: 82% (reported for analogous piperazine substitutions).

Characterization:

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 2.98 (s, 6H, N(CH$$3$$)$$2$$), 2.35 (s, 3H, CH$$3$$), 2.22 (s, 3H, CH$$_3$$).

- MS (m/z, MH$$^+$$): 201.1 (calc. 201.08).

Introduction of the Pyrrolidin-3-yloxy Group

The ether linkage at position 6 is established via Mitsunobu reaction or SN2 displacement.

Mitsunobu Reaction with Pyrrolidin-3-ol

Procedure:

3,6-Dichloro-N,N-dimethylpyridazin-3-amine (1.0 mmol), pyrrolidin-3-ol (1.2 mmol), triphenylphosphine (1.5 mmol), and diisopropyl azodicarboxylate (DIAD, 1.5 mmol) are combined in dry THF. The reaction is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

Yield: 67% (similar to aryl ether formations in pyridazines).

Optimization:

- Solvent: THF > DMF due to reduced side reactions.

- Temperature: Prolonged room-temperature stirring improves yield.

Sulfonylation of Pyrrolidine with 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

The pyrrolidine nitrogen is sulfonylated using 2,3-dihydrobenzofuran-5-sulfonyl chloride, synthesized via chlorination of the corresponding sulfonic acid.

Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

Procedure:

2,3-Dihydrobenzofuran-5-thiol (10 mmol) is oxidized with hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours. The resultant sulfonic acid is treated with phosphorus pentachloride (3 eq) in dichloromethane at 0°C, yielding the sulfonyl chloride.

Sulfonylation Reaction

Procedure:

6-(Pyrrolidin-3-yloxy)-N,N-dimethylpyridazin-3-amine (1.0 mmol) is dissolved in dichloromethane (10 mL) with triethylamine (2.5 mmol). 2,3-Dihydrobenzofuran-5-sulfonyl chloride (1.1 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours.

Yield: 85% (based on piperazine sulfonylation).

Characterization:

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$): δ 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 4.60 (t, J = 8.8 Hz, 2H, OCH$$2$$), 3.22 (t, J = 8.8 Hz, 2H, CH$$2$$O), 3.05–2.95 (m, 1H, pyrrolidine), 2.88 (s, 6H, N(CH$$3$$)$$_2$$).

Final Coupling and Purification

The sulfonylated pyrrolidine is coupled to the pyridazine core via nucleophilic substitution.

Procedure:

6-Chloro-N,N-dimethylpyridazin-3-amine (1.0 mmol) and sulfonylated pyrrolidine (1.2 mmol) are heated in N-methyl-2-pyrrolidone (NMP) with potassium carbonate (3.0 mmol) at 120°C for 48 hours.

Yield: 65% (similar to dichloropyridazine substitutions).

Purification: Flash chromatography (SiO$$_2$$, 5–10% MeOH in DCM) followed by recrystallization from ethanol/water.

Optimization and Challenges

Regioselectivity in Substitution

Side Reactions

- Over-Sulfonylation: Controlled stoichiometry (1.1 eq sulfonyl chloride) minimizes bis-sulfonamide formation.

- Ether Cleavage: Acidic conditions during workup are avoided to prevent hydrolysis of the pyrrolidinyloxy linkage.

Analytical Data Compilation

Q & A

Q. What are the recommended synthetic routes for 6-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis involves multi-step reactions:

Sulfonylation : Introduce the sulfonyl group to the pyrrolidine ring using 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling Reaction : Link the sulfonylated pyrrolidine to the pyridazine core via an ether bond. Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃ in DMF) are common for oxygen-linked heterocycles .

Amine Functionalization : Dimethylamine is introduced via Buchwald-Hartwig amination or SNAr displacement, requiring palladium catalysts or high-temperature conditions .

Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine sulfonyl protons at δ 3.5–4.0 ppm; dihydrobenzofuran aromatic protons at δ 6.7–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₉H₂₄N₄O₄S: 428.15 g/mol).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers if the pyrrolidine moiety introduces chirality?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .

- X-ray Crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (solvent: DCM/hexane) .

Q. How can solvent/base selection impact the yield of the sulfonylation step?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity but may cause side reactions. Dichloromethane is preferred for controlled reactivity .

- Base Selection : Triethylamine or NaHCO₃ minimizes HCl byproduct precipitation. Excess base can deprotonate the pyrrolidine, leading to undesired side products .

Data-Driven Approach : Compare yields under varying conditions (e.g., 75% yield with Et₃N/DCM vs. 60% with NaHCO₃/DMF) .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to kinase inhibitors?

- Methodological Answer :

- Kinase Inhibition Assays : Use TRK or MAPK enzymes in ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cancer cell lines (e.g., HEK293) .

- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols exactly (e.g., solvent purity, reaction temperature). Variations in anhydrous conditions often explain yield differences .

- Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS + NMR) to confirm compound identity when bioactivity conflicts arise .

- Meta-Analysis : Compare data against structurally analogous compounds (e.g., pyridazine-sulfonamide derivatives) to identify trends in SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.